5-Phenyl-2,4'-bipyridine
Overview
Description
5-Phenyl-2,4’-bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds containing two pyridine rings. The addition of a phenyl group to the bipyridine structure enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including chemistry, biology, and materials science, due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,4’-bipyridine can be achieved through several methods. One common approach involves the coupling of pyridine derivatives using metal-catalyzed cross-coupling reactions. For instance, the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst, is frequently used . Another method is the Stille coupling, which uses organotin compounds as coupling partners .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and other innovative techniques are also being explored to improve efficiency and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of 5-Phenyl-2,4’-bipyridine react with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated bipyridine derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce partially or fully reduced bipyridines .
Scientific Research Applications
5-Phenyl-2,4’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Phenyl-2,4’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. The compound can participate in redox reactions, where it undergoes reversible oxidation and reduction, making it useful in electrochemical applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the phenyl group, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different electronic properties and applications.
Phenanthroline: A related compound with a fused ring structure, also used as a ligand in metal complexes.
Uniqueness
This structural modification can lead to improved stability and reactivity in metal complexes, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-phenyl-2-pyridin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-4-13(5-3-1)15-6-7-16(18-12-15)14-8-10-17-11-9-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIOVZCVPYFEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479651 | |
Record name | 5-PHENYL-2,4'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340026-72-4 | |
Record name | 5-PHENYL-2,4'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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